Cas no 187110-72-1 (9H-Carbazole-3-carboxaldehyde,2,8- dihydroxy-)

9H-Carbazole-3-carboxaldehyde,2,8-dihydroxy- is a functionalized carbazole derivative featuring hydroxyl and aldehyde groups at the 2, 3, and 8 positions. This compound is of interest in organic synthesis and materials science due to its versatile reactivity, particularly as a building block for heterocyclic systems and fluorescent dyes. The presence of multiple hydroxyl groups enhances its solubility in polar solvents and potential for further derivatization, while the aldehyde moiety offers a reactive site for condensation or nucleophilic addition reactions. Its structural features make it suitable for applications in pharmaceuticals, optoelectronics, and coordination chemistry, where precise functionalization is critical. The compound is typically handled under controlled conditions due to its sensitivity.
9H-Carbazole-3-carboxaldehyde,2,8- dihydroxy- structure
187110-72-1 structure
Product Name:9H-Carbazole-3-carboxaldehyde,2,8- dihydroxy-
CAS No:187110-72-1
MF:C13H9NO3
MW:227.215463399887
CID:837666
PubChem ID:10823162
Update Time:2025-05-24

9H-Carbazole-3-carboxaldehyde,2,8- dihydroxy- Chemical and Physical Properties

Names and Identifiers

    • 9H-Carbazole-3-carboxaldehyde,2,8- dihydroxy-
    • Clauszoline M
    • 2,8-Dihydroxy-9H-carbazole-3-carboxaldehyde
    • [ "" ]
    • 187110-72-1
    • CHEMBL4072838
    • 2,8-dihydroxy-9H-carbazole-3-carbaldehyde
    • AKOS032948881
    • FS-9345
    • Inchi: 1S/C13H9NO3/c15-6-7-4-9-8-2-1-3-11(16)13(8)14-10(9)5-12(7)17/h1-6,14,16-17H
    • InChI Key: IGPNSSMZXGKMGU-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC2=C1NC1C=C(C(C=O)=CC2=1)O

Computed Properties

  • Exact Mass: 227.05800
  • Monoisotopic Mass: 227.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.915
  • Topological Polar Surface Area: 73.3Ų

Experimental Properties

  • Color/Form: Yellow powder
  • PSA: 73.32000
  • LogP: 2.54480

9H-Carbazole-3-carboxaldehyde,2,8- dihydroxy- Security Information

  • Storage Condition:Store at room temperature, 2-8 ℃ is better

9H-Carbazole-3-carboxaldehyde,2,8- dihydroxy- Pricemore >>

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9H-Carbazole-3-carboxaldehyde,2,8- dihydroxy- Related Literature

Additional information on 9H-Carbazole-3-carboxaldehyde,2,8- dihydroxy-

9H-Carbazole-3-carboxaldehyde, 2,8-dihydroxy: A Comprehensive Overview

9H-Carbazole-3-carboxaldehyde, 2,8-dihydroxy (CAS No. 187110-72-1) is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the carbazole derivatives family, which are known for their unique electronic properties and structural versatility. The carbazole core in this molecule serves as a platform for various functional groups, making it a valuable compound for both academic research and industrial applications.

The molecular structure of 9H-Carbazole-3-carboxaldehyde, 2,8-dihydroxy consists of a carbazole ring system with hydroxyl groups at positions 2 and 8 and a carboxaldehyde group at position 3. This arrangement imparts the molecule with a combination of aromaticity, hydrophilicity, and redox activity. Recent studies have highlighted its potential as a building block for advanced materials, particularly in the development of organic semiconductors and bioactive compounds.

One of the most promising applications of this compound lies in its use as a precursor for synthesizing conjugated polymers. These polymers exhibit excellent charge transport properties and are widely used in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The incorporation of the carbazole moiety into polymer backbones has been shown to enhance stability and efficiency in these devices.

Furthermore, 9H-Carbazole-3-carboxaldehyde, 2,8-dihydroxy has demonstrated potential in the field of drug discovery. Its ability to interact with biological systems through hydrogen bonding and π-π interactions makes it a candidate for designing bioactive molecules with therapeutic applications. Recent research has explored its role as a scaffold for developing antioxidant agents, which could be useful in combating oxidative stress-related diseases.

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and oxidative coupling. Researchers have optimized these processes to achieve high yields and purity levels. For instance, the use of transition metal catalysts has significantly improved the efficiency of coupling reactions involving the carbazole core.

In terms of physical properties, 9H-Carbazole-3-carboxaldehyde, 2,8-dihydroxy exhibits a high degree of solubility in polar solvents due to its hydrophilic functional groups. Its UV-vis spectrum reveals strong absorption bands in the visible region, indicating its potential for use in light-harvesting applications. Additionally, electrochemical studies have shown that this compound possesses favorable redox potentials, making it suitable for energy storage devices such as supercapacitors.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure of this compound. Density functional theory (DFT) calculations have revealed that the conjugation between the carbazole ring and the carboxaldehyde group significantly influences its electronic properties. These findings have been instrumental in guiding further research into its applications in optoelectronics.

In conclusion, 9H-Carbazole-3-carboxaldehyde, 2,8-dihydroxy is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers aiming to develop innovative materials and therapeutic agents. As ongoing studies continue to uncover new possibilities for this compound, its role in advancing science and technology is expected to grow significantly.

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